4-Methylumbelliferyl beta-D-ribofuranoside
Overview
Description
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl derivatives involves several chemical reactions, including condensation and glycosylation processes. For example, 4-Methylumbelliferyl (1→3)-β-D-pentaglucoside was synthesized through a series of steps starting with peracetylation, followed by reaction with 4-methylumbelliferone and deacetylation, to yield the target compound with an overall yield of 35% (Huang, 2009). Such processes highlight the compound's synthesis versatility and its derivatives for various biochemical applications.
Molecular Structure Analysis
The molecular structure of 4-Methylumbelliferyl beta-D-ribofuranoside and its derivatives plays a crucial role in their biochemical functionality, especially in binding and interaction with enzymes. For instance, the binding parameters of 4-Methylumbelliferyl-beta-D-ribopyranoside to beta-D-xylosidase from Bacillus pumilus were determined, showcasing a single binding site per polypeptide chain and the homogeneity of the binding sites (Claeyssens & de Bruyne, 1978). This information is crucial for understanding the molecular interactions and the functional implications of the compound's structure.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, contributing to its diverse properties and applications in biochemical studies. For example, its ability to bind to specific enzymes and act as a substrate for enzymatic reactions is significant. Studies have shown that it can serve as a fluorogenic substrate for assays, highlighting its utility in biochemical research for studying enzyme kinetics and mechanism (Claeyssens & de Bruyne, 1978).
Physical Properties Analysis
The physical properties of this compound, such as solubility, fluorescence, and stability, are integral to its application in biochemical assays. Its fluorescent property, in particular, makes it a valuable tool for detecting enzyme activity, as demonstrated in various studies. The stability of its derivatives, such as the (1→3)-β-D-pentaglucoside, underlines the compound's reliability for extended biochemical experimentation (Huang, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with enzymes and participation in oligosaccharide synthesis, distinguish this compound in biochemical research. Its role in synthesizing novel oligosaccharides and its interaction with enzymes like beta-D-xylosidase showcase its broad utility in studying biochemical pathways and enzyme mechanisms (Izumi et al., 1994).
Scientific Research Applications
Enzyme Binding and Kinetic Studies
- 4-Methylumbelliferyl beta-D-ribofuranoside has been used to study the binding parameters and kinetics of enzymes. For example, its interaction with beta-D-xylosidase from Bacillus pumilus was explored, revealing insights into enzyme-ligand interactions and enzyme oligomeric forms (Claeyssens & De Bruyne, 1978).
Fluorescent Assays
- This compound is used in fluorescent assays, such as for the detection of beta-D-glucuronides produced by recombinant glycosyl transferase enzymes. Its ability to generate a fluorescent product after cleavage makes it useful in high-throughput assays (Trubetskoy & Shaw, 1999).
Study of Hyaluronic Acid Synthesis
- This compound has been used in studies to understand the synthesis of hyaluronic acid in human skin fibroblasts, providing a tool to study extracellular matrix composition and the role of hyaluronic acid (Nakamura et al., 1995).
Diagnostic Applications
- It is used in diagnostic assays, for example, in the enzymatic diagnosis of Morquio disease type A, where its cleavage by specific enzymes allows for the detection of genetic disorders (van Diggelen et al., 1990).
Substrate for Enzyme Activity Assays
- The compound serves as a specific substrate in enzyme activity assays, such as for 1,3-1,4-beta-D-glucan 4-glucanohydrolases, aiding in understanding enzyme specificity and kinetics (Malet et al., 1996).
Liver Fibrosis Research
- Research has shown its application in preventing liver fibrosis by affecting hyaluronan deposition and cell localization, offering insights into potential therapeutic applications (Andreichenko et al., 2019).
Detection of Enzymatic Activity in Urine
- The compound is used in capillary electrophoresis with fluorescence detection for quantifying beta-glucuronidase activity in human urine, demonstrating its utility in clinical diagnostics (Wu, Loganathan, & Linhardt, 1998).
Monitoring of Water Pollution
- Enzyme assays using this compound are employed for rapid detection of fecal water pollution, highlighting its role in environmental monitoring (Fiksdal et al., 1994).
Food Safety Testing
- It is also utilized in food safety for the detection of Escherichia coli, providing a rapid and accurate method for food contamination assessment (Robison, 1984).
Mechanism of Action
Target of Action
4-Methylumbelliferyl beta-D-ribofuranoside is primarily targeted towards β-galactosidase, α-L-arabinosidase, and α-L-rhamnosidase enzymes . These enzymes play a crucial role in the hydrolysis of glycosidic bonds in complex sugars.
Mode of Action
The compound acts as a fluorogenic substrate for these enzymes . Upon enzymatic hydrolysis, it releases 4-methylumbellifery (4-MU; 7-hydroxy-4-methylcumarin) , a compound that exhibits strong fluorescence. This fluorescence can be measured and is directly proportional to the activity of the enzyme.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the hydrolysis of glycosidic bonds. The compound serves as a substrate for the aforementioned enzymes, and its hydrolysis results in the release of 4-MU . This process is used in the detection of microorganisms or diagnosis of diseases .
Result of Action
The hydrolysis of this compound by the target enzymes results in the release of 4-MU, a compound with strong fluorescence . This fluorescence can be measured, providing a quantitative assessment of enzyme activity. This has applications in the detection of microorganisms and the diagnosis of diseases .
Action Environment
The action of this compound is influenced by environmental factors such as pH, as the excitation maximum of 4-MU depends on the pH . It is also sensitive to light and heat, and should be stored at -20°C . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl beta-D-ribofuranoside is a synthetic enzymatic substrate for glycosidase. It is known to uncover and quantify the activities of prominent enzymes, including β-galactosidase, α-L-arabinosidase, and α-L-rhamnosidase.
Cellular Effects
The cellular effects of this compound are primarily observed through its role as a substrate for various enzymes. The hydrolysis of this compound by these enzymes results in the release of a fluorescent moiety, which can be detected and quantified, providing a measure of the enzymatic activity within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its hydrolysis by specific enzymes. This hydrolysis releases the fluorescent 4-MU, which can then be detected and quantified . This allows for the monitoring of the activity of the enzymes that catalyze this reaction.
Metabolic Pathways
This compound is involved in the metabolic pathways of various enzymes, including β-galactosidase, α-L-arabinosidase, and α-L-rhamnosidase. These enzymes catalyze the hydrolysis of the compound, releasing the fluorescent 4-MU .
properties
IUPAC Name |
7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGLTVBWEMHJRP-NMFUWQPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941308 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
195385-93-4 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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